N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-18-10-5-4-8-12-13-9(15(8)14-10)6-11-19(16,17)7-2-3-7/h4-5,7,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMIHVGKNSBBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)C3CC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazolo-pyridazine core, which is achieved through the cyclization of a heterocyclic diamine with a nitrite or by reacting hydrazine hydrate with dicarbonyl compounds . The final step involves the sulfonylation of the intermediate product with cyclopropanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituents at the 6-Position of the Pyridazine Ring
The 6-position substituent significantly influences electronic properties and target interactions:
- Methoxy group : Present in the target compound, this electron-donating group may enhance metabolic stability compared to methyl or halogen substituents .
- Methyl group : In N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives, the methyl group confers moderate antimicrobial activity .
- Chloro group : Used as a synthetic intermediate in some derivatives, chloro substituents are often replaced to modulate reactivity .
Substituents on the Triazole Ring
The cyclopropanesulfonamide group in the target compound distinguishes it from analogs:
- Benzamide/sulfonamide derivatives : N-(3-(6-methyl-triazolo-pyridazin-3-yl)phenyl)benzamide derivatives () show antimicrobial activity, suggesting sulfonamide groups may enhance solubility or target binding .
- Quinoline-ethyl substituents: PF-4254644 (a c-Met inhibitor) demonstrates that bulky substituents like quinolines improve kinase selectivity but may reduce potency in other contexts .
- Pyrrole carboxamide : The compound N-({6-methoxy...}methyl)-1-methyl-1H-pyrrole-2-carboxamide (C₁₃H₁₄N₆O₂, MW 286.29) highlights how heterocyclic substituents alter molecular weight and steric effects .
Table 1: Key Structural Features of Analogous Compounds
Antimicrobial Activity
- Methyl vs. Methoxy : N-(3-(6-methyl-triazolo-pyridazin-3-yl)phenyl)sulfonamide derivatives exhibit moderate antimicrobial activity, while methoxy-substituted analogs (like the target) may offer improved metabolic stability .
Antiproliferative and Cytotoxic Effects
- Benzamidine replacement : Replacing benzamidine with triazolo-pyridazine moieties (e.g., derivatives 14–17 in ) abolishes thrombin inhibition but introduces antiproliferative effects in endothelial and tumor cells .
- Cytotoxicity : Compound 24 () showed superior cytotoxicity (IC₅₀ ~1.2 µg/mL) compared to adriamycin, emphasizing the role of substituents in cell line specificity .
Kinase Inhibition
- c-Met inhibition : PF-4254644’s potency (IC₅₀ <1 nM) underscores the importance of bulky substituents for kinase selectivity .
Pharmaceutical Properties
Metabolic Stability
- The methoxy group in the target compound may reduce susceptibility to oxidative metabolism compared to methyl or thiophene substituents .
Potency vs. Selectivity
- Quinoline-ethyl derivatives (e.g., PF-4254644) prioritize selectivity over broad-spectrum potency, whereas sulfonamide-containing compounds (like the target) may balance both .
Molecular Weight and Solubility
- Derivatives with cyclopropanesulfonamide (MW ~300–400 Da) exhibit favorable drug-like properties compared to bulkier analogs (e.g., CAS 894987-99-6, MW 423.4) .
Biological Activity
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 312.35 g/mol. The unique structural features include a triazolo[4,3-b]pyridazine moiety which contributes to its biological properties.
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. Studies indicate that compounds with similar structures have shown inhibitory effects against c-Met kinase, which plays a crucial role in tumor growth and metastasis .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of triazolo-pyridazine compounds possess moderate to significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that this compound could exhibit similar efficacy based on its structural analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the triazolo-pyridazine core can significantly influence the compound's potency against cancer cells. For example, the presence of specific functional groups enhances binding affinity to the target kinases .
Case Studies
A notable study evaluated various triazolo-pyridazine derivatives for their anticancer properties. The findings suggested that compounds with a similar scaffold to this compound exhibited promising results in inducing apoptosis in cancer cells and inhibiting cell cycle progression .
Potential Therapeutic Applications
Due to its biological activity against cancer cell lines and its ability to inhibit key kinases involved in tumor growth, this compound holds potential as a therapeutic agent in oncology. Further research is required to explore its efficacy in vivo and its safety profile.
Q & A
Basic Research Questions
What are the key considerations in designing a synthesis route for N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide?
Methodological Answer:
The synthesis typically involves two critical steps: (1) constructing the [1,2,4]triazolo[4,3-b]pyridazine core and (2) coupling the cyclopropanesulfonamide moiety.
- Core Formation : The triazolo-pyridazine scaffold can be synthesized via cyclization reactions. For example, hydrazine derivatives can react with substituted pyridazines under acidic or basic conditions (e.g., using acetic acid or NaH in DMF) .
- Sulfonamide Coupling : The sulfonamide group is introduced by reacting the amine-functionalized triazolo-pyridazine intermediate with cyclopropanesulfonyl chloride. Catalytic methods using 3-picoline or 3,5-lutidine with sulfilimine catalysts (e.g., 1–10 mol% N-arylsulfilimine) improve coupling efficiency in solvents like acetonitrile .
- Purification : Column chromatography or recrystallization is essential to isolate the product, with NMR and HRMS used for structural validation .
How can researchers ensure purity and structural fidelity during synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Monitor reaction progress and confirm regiochemistry (e.g., distinguishing between triazolo[4,3-b] and [1,5-a] isomers) .
- HRMS : Verify molecular weight and isotopic patterns .
- HPLC/LC-MS : Detect impurities (<0.5% by area) using reverse-phase columns .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning, particularly for sterically hindered derivatives .
Advanced Research Questions
What strategies are effective in optimizing coupling efficiency between sulfonyl chlorides and triazolopyridazine amines?
Methodological Answer:
- Catalytic Systems :
- Use 3-picoline (4–6 equiv) or 3,5-lutidine (1–4 equiv) as bases to reduce side reactions like hydrolysis of sulfonyl chlorides .
- Add sulfilimine catalysts (e.g., S,S-dimethylsulfilimine hydrochloride) to accelerate coupling, achieving yields >85% in acetonitrile .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while avoiding water contamination prevents sulfonyl chloride degradation .
- Temperature Control : Reactions at room temperature minimize decomposition, while elevated temperatures (40–60°C) may be needed for sterically hindered substrates .
How should researchers approach structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substituent Libraries :
- Biological Assays :
- Computational Modeling :
- Data Contradiction Resolution :
How can conflicting data on biological activity be resolved when modifying substituents?
Methodological Answer:
- Systematic Controls :
- Metabolic Stability Studies :
- Crystallographic Evidence :
- Resolve structural ambiguities (e.g., tautomerism in triazolo rings) via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
